molecular formula C11H14N4O3 B2936757 1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile CAS No. 949347-72-2

1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile

Cat. No. B2936757
CAS RN: 949347-72-2
M. Wt: 250.258
InChI Key: KNKOXTZTXJCKLB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile, also known as DMP-5, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMP-5 is a heterocyclic compound that contains a pyrimidine ring, a morpholine ring, and a nitrile group. It has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile involves its ability to selectively bind to and inhibit certain types of ion channels and protein kinases. It has been shown to bind to the glycine binding site of the NMDA receptor, blocking the channel and preventing the influx of calcium ions. 1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile has also been shown to inhibit the activity of certain protein kinases, such as extracellular signal-regulated kinase (ERK), by binding to the ATP binding site.
Biochemical and Physiological Effects
1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile has been shown to have a variety of biochemical and physiological effects, depending on the specific biological process being studied. It has been shown to inhibit neuronal signaling by blocking the NMDA receptor, which is involved in learning and memory. 1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile has also been shown to inhibit the activity of certain protein kinases that are overexpressed in cancer cells, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile in lab experiments is its selectivity for certain types of ion channels and protein kinases, making it a useful tool for studying specific biological processes. However, one limitation is that its effects may not be generalizable to all types of ion channels and protein kinases, as different channels and kinases may have different binding sites and mechanisms of action.

Future Directions

There are several future directions for research involving 1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile. One area of interest is its potential as an anticancer agent, as it has been shown to inhibit the activity of certain protein kinases that are overexpressed in cancer cells. Another area of interest is its potential as a tool for studying the role of ion channels and protein kinases in various biological processes, such as neuronal signaling and learning and memory. Additionally, further research is needed to fully understand the mechanism of action of 1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile involves several steps, starting with the reaction of 2,6-dioxo-3,4-dihydropyrimidine with morpholine in the presence of a base. This reaction produces 4-morpholin-4-yl-2,6-dioxopyrimidine. Next, the nitrile group is introduced through a reaction with a cyanide source, such as potassium cyanide. The final product is obtained through purification by recrystallization.

Scientific Research Applications

1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile has been used in scientific research to study a variety of biological processes, including neuronal signaling, ion channel function, and protein kinases. It has been shown to selectively inhibit certain types of ion channels, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. 1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile has also been used to study the role of protein kinases in cancer, as it has been shown to inhibit the activity of certain kinases that are overexpressed in cancer cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile involves the reaction of 4-morpholine-1,3-dicarbonyl chloride with 1,3-dimethyl-5-aminouracil in the presence of a base and a solvent to yield the desired product.", "Starting Materials": [ "4-morpholine-1,3-dicarbonyl chloride", "1,3-dimethyl-5-aminouracil", "Base (e.g. triethylamine)", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Dissolve 1,3-dimethyl-5-aminouracil in a solvent (e.g. dichloromethane)", "Step 2: Add a base (e.g. triethylamine) to the solution and stir for 10 minutes", "Step 3: Add 4-morpholine-1,3-dicarbonyl chloride to the solution and stir for 2 hours at room temperature", "Step 4: Filter the reaction mixture to remove any solids", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product", "Step 6: Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol)" ] }

CAS RN

949347-72-2

Product Name

1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile

Molecular Formula

C11H14N4O3

Molecular Weight

250.258

IUPAC Name

1,3-dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile

InChI

InChI=1S/C11H14N4O3/c1-13-9(15-3-5-18-6-4-15)8(7-12)10(16)14(2)11(13)17/h3-6H2,1-2H3

InChI Key

KNKOXTZTXJCKLB-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)C#N)N2CCOCC2

solubility

soluble

Origin of Product

United States

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